8-Bromo-2-phenylimidazo[1,2-a]pyridine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H9BrN2 |
|---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
8-bromo-2-phenylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H9BrN2/c14-11-7-4-8-16-9-12(15-13(11)16)10-5-2-1-3-6-10/h1-9H |
InChI Key |
YBBVZYAWDUKLLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=CC=C(C3=N2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 8 Bromo 2 Phenylimidazo 1,2 a Pyridine and Its Derivatives
Classical Condensation Reactions for Imidazo[1,2-a]pyridine (B132010) Formation
The traditional and most widely used method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of 2-aminopyridines with α-haloketones. scirp.orgnih.govresearchgate.net This approach, often referred to as the Tschitschibabin reaction, provides a direct route to the fused heterocyclic system. bio-conferences.org
Reaction of 2-Aminopyridines with α-Haloketones (e.g., Phenacyl Bromides)
The reaction of a 2-aminopyridine (B139424) with an α-haloketone, such as phenacyl bromide or a derivative, is a fundamental method for the synthesis of 2-phenylimidazo[1,2-a]pyridines. acs.orgacs.org The mechanism involves the initial nucleophilic attack of the pyridine (B92270) ring nitrogen onto the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system. bio-conferences.org
This reaction can be carried out under various conditions, including solvent-free and catalyst-free heating, or with the use of a base like sodium bicarbonate in a solvent such as ethanol (B145695). bio-conferences.orgrsc.orgnih.gov For instance, the reaction of 2-aminopyridine with 2-bromo-1-phenylethan-1-one in ethanol at 70°C in the presence of sodium bicarbonate yields 2-phenylimidazo[1,2-a]pyridine (B181562). rsc.orgnih.gov The versatility of this method allows for the synthesis of a wide range of substituted imidazo[1,2-a]pyridines by varying the substituents on both the 2-aminopyridine and the α-haloketone. nih.govroyalsocietypublishing.org
| 2-Aminopyridine Derivative | α-Haloketone | Reaction Conditions | Product | Yield |
|---|---|---|---|---|
| 2-Aminopyridine | Phenacyl bromide | CHCl3, DBU, Room Temp | 2-Phenylimidazo[1,2-a]pyridine | 80% royalsocietypublishing.org |
| 2-Amino-5-chloropyridine | Phenacyl bromide | DBU | 6-Chloro-2-phenylimidazo[1,2-a]pyridine | 70% royalsocietypublishing.org |
| 2-Amino-3-methylpyridine | Phenacyl bromide | DBU | 8-Methyl-2-phenylimidazo[1,2-a]pyridine | 69% royalsocietypublishing.org |
Precursors for 8-Bromo Substitution: Utilization of 3-Bromo-2-aminopyridine Derivatives in Cyclocondensation
To specifically synthesize 8-bromo-substituted imidazo[1,2-a]pyridines, the classical condensation strategy is adapted by using a correspondingly substituted 2-aminopyridine precursor. The use of 3-bromo-2-aminopyridine in the cyclocondensation reaction with an α-haloketone directly introduces the bromine atom at the desired 8-position of the resulting imidazo[1,2-a]pyridine ring. This approach provides a regioselective method for the synthesis of 8-bromo derivatives.
Multicomponent Reaction (MCR) Strategies Towards Imidazo[1,2-a]pyridines
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in building complex molecules in a single step from three or more starting materials. mdpi.com Several MCRs have been developed for the synthesis of the imidazo[1,2-a]pyridine scaffold. rsc.org
Groebke–Blackburn–Bienaymé Reaction (GBBR) and Related Methodologies
The Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent three-component reaction that provides access to 3-aminoimidazo[1,2-a]pyridines. nih.govnih.gov This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide. beilstein-journals.orgbeilstein-journals.org The reaction is typically catalyzed by an acid, such as scandium triflate or ammonium (B1175870) chloride, and can be performed under mild conditions. bio-conferences.orgmdpi.comresearchgate.net The GBBR has proven to be a versatile and efficient method for generating a diverse library of substituted imidazo[1,2-a]pyridines. mdpi.combeilstein-journals.org
| 2-Aminopyridine | Aldehyde | Isocyanide | Catalyst | Product | Yield |
|---|---|---|---|---|---|
| 2-Aminopyridine | 2-Azidobenzaldehyde | tert-Butyl isocyanide | NH4Cl | N-tert-Butyl-2-(2-azidophenyl)imidazo[1,2-a]pyridin-3-amine | 82% mdpi.com |
| 2-Aminopyridine | Aryl aldehyde | tert-Butyl isocyanide | Iodine | 3-Aminoimidazo[1,2-a]pyridine derivative | Good yields nih.gov |
Integration of Bromine and Phenyl Moieties in MCRs for Substituted Imidazo[1,2-a]pyridines
To synthesize 8-bromo-2-phenylimidazo[1,2-a]pyridine and its derivatives via multicomponent reactions, appropriately substituted starting materials are required. For instance, employing a 3-bromo-2-aminopyridine in a three-component reaction with an aldehyde and an alkyne, catalyzed by copper, can lead to the formation of the desired substituted imidazo[1,2-a]pyridine. bio-conferences.org Similarly, in a GBBR-type reaction, the use of benzaldehyde (B42025) or a derivative would introduce the phenyl group at the 2-position, while a brominated 2-aminopyridine would provide the bromo-substituent.
Catalytic Approaches in the Synthesis of Substituted Imidazo[1,2-a]pyridines
Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability for the synthesis of imidazo[1,2-a]pyridines. researchgate.net Various transition metals, as well as organocatalysts and iodine, have been employed to facilitate the construction of this heterocyclic system. nih.govorganic-chemistry.org
Copper-catalyzed reactions have been particularly effective. For example, a copper(I)-catalyzed aerobic oxidative coupling of 2-aminopyridines and acetophenones provides a direct route to 2-phenylimidazo[1,2-a]pyridines. organic-chemistry.org Another approach involves a copper-catalyzed three-component reaction of 2-aminopyridines, aldehydes, and terminal alkynes. bio-conferences.org Palladium-catalyzed reactions have also been developed for the synthesis of functionalized imidazo[1,2-a]pyridines. thieme-connect.com
More recently, metal-free catalytic systems have gained attention. Molecular iodine has been shown to be an effective catalyst for the one-pot, three-component synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines, acetophenones, and dimedone under ultrasonic conditions. nih.govacs.org Iron(III) bromide has also been utilized as a catalyst for the functionalization of pre-formed 2-phenylimidazo[1,2-a]pyridines. rsc.org
| Starting Materials | Catalyst | Reaction Type | Product |
|---|---|---|---|
| 2-Aminopyridines, Acetophenones | CuI | Aerobic Oxidative Coupling organic-chemistry.org | 2-Phenylimidazo[1,2-a]pyridines |
| 2-Aminopyridines, Aldehydes, Terminal Alkynes | CuI/NaHSO4·SiO2 | Three-Component Reaction organic-chemistry.org | Imidazo[1,2-a]pyridines |
| 2-Aminopyridines, Acetophenones, Dimedone | Iodine | Three-Component Reaction nih.govacs.org | Substituted Imidazo[1,2-a]pyridines |
| 2-Phenylimidazo[1,2-a]pyridine, Benzaldehydes | FeBr3 | Functionalization rsc.org | 3-Aroylimidazo[1,2-a]pyridines |
Transition Metal-Catalyzed Coupling Reactions (e.g., Copper, Palladium)
Transition metals, particularly copper and palladium, have been extensively used to catalyze the synthesis of imidazo[1,2-a]pyridines. These metals facilitate key bond-forming steps, often under mild conditions and with high efficiency.
Copper-catalyzed reactions represent a versatile approach for the synthesis of imidazo[1,2-a]pyridines. researchgate.net One common method involves the aerobic oxidative coupling of 2-aminopyridines with ketones. organic-chemistry.org For instance, a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones has been shown to be compatible with a broad range of functional groups. organic-chemistry.org Another copper-catalyzed one-pot procedure enables the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant. organic-chemistry.org Copper has also been utilized in the synthesis of 3-bromo-imidazo[1,2-a]pyridines through an aerobic oxidative coupling of pyridines and enamides in a one-pot manner. acs.org
Palladium-catalyzed reactions are also prominent in the synthesis of functionalized imidazo[1,2-a]pyridine derivatives. Ligand-free palladium-catalyzed reactions between imidazo[1,2-a]pyridine derivatives and 4-bromo-2,2-dialkyl-substituted 2H-chromenes under microwave irradiation have been developed to produce novel derivatives in good to excellent yields. nih.gov These cross-coupling methodologies are valued for their flexibility and compatibility with various functional groups, allowing for the construction of complex molecules. researchgate.net
| Catalyst | Reactants | Key Features | Yield | Reference |
|---|---|---|---|---|
| CuI | 2-Aminopyridines, Acetophenones | Aerobic oxidative coupling, broad functional group tolerance. | Good to excellent | organic-chemistry.org |
| Copper | Aminopyridines, Nitroolefins | One-pot procedure, air as oxidant. | Not specified | organic-chemistry.org |
| Copper | Pyridines, Enamides | Aerobic oxidative coupling for 3-bromo derivatives. | Not specified | acs.org |
| Palladium (ligand-free) | Imidazo[1,2-a]pyridines, 4-Bromo-2,2-dialkyl-2H-chromenes | Microwave-assisted, shorter reaction times. | Good to excellent | nih.gov |
Lewis Acid Catalysis (e.g., FeCl3)
Lewis acid catalysis offers an alternative pathway for the synthesis of imidazo[1,2-a]pyridines. Iron salts, such as iron(III) chloride (FeCl₃) and iron(III) bromide (FeBr₃), have emerged as effective and inexpensive catalysts for these transformations. nih.govrsc.org
A direct FeBr₃-catalyzed functionalization of 2-arylimidazo[1,2-a]pyridines with aromatic aldehydes via an aerobic oxidative cross-dehydrogenative coupling process has been reported to produce 3-aroylimidazo[1,2-a]pyridine derivatives in high yields. nih.govrsc.org Interestingly, when the same reaction is carried out under an argon atmosphere, it yields 3,3′-(arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines). nih.govrsc.org The choice of atmosphere plays a crucial role in determining the product, with oxygen acting as the key oxidant for the formation of the 3-aroyl derivatives. nih.govrsc.org FeCl₃ has also been noted for its ability to act as a high turnover frequency Lewis acid catalyst in reactions like the aza-Diels-Alder reaction, showcasing its potential in facilitating complex organic transformations. nih.gov
| Catalyst | Reactants | Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| FeBr₃ | 2-Arylimidazo[1,2-a]pyridines, Aromatic Aldehydes | Aerobic, 110 °C | 3-Aroylimidazo[1,2-a]pyridines | High | nih.govrsc.org |
| FeBr₃ | 2-Arylimidazo[1,2-a]pyridines, Aromatic Aldehydes | Argon atmosphere, 110 °C | 3,3′-(Arylmethylene)bis(2-phenylimidazo[1,2-a]pyridines) | Good | nih.gov |
Organocatalysis and Metal-Free Approaches for Imidazo[1,2-a]pyridine Synthesis
Growing interest in sustainable chemistry has spurred the development of organocatalytic and metal-free synthetic methods. These approaches avoid the use of potentially toxic and expensive heavy metals.
One notable metal-free approach involves the condensation of 2-aminopyridines with α-halogenocarbonyl compounds. acs.org This reaction can be performed under catalyst-free conditions, for instance, at room temperature in DMF with a base like potassium carbonate. acs.org Another strategy is the three-component Groebke–Blackburn–Bienaymé reaction, which combines 2-aminopyridine, an aldehyde, and an isonitrile. acs.orgmdpi.com While often metal-catalyzed, catalyst-free versions of this reaction are being explored. acs.org Furthermore, a novel, rapid, and efficient route to imidazo[1,2-a]pyridines has been reported under ambient, aqueous, and metal-free conditions, involving the NaOH-promoted cycloisomerization of N-propargylpyridiniums, which can give quantitative yields in minutes. allfordrugs.comrsc.org
Elemental sulfur has also been used to promote an oxidative cyclization reaction for the synthesis of substituted imidazo[1,2-a]pyridines from readily available 2-aminopyridines and aldehydes under metal- and base-free conditions. nih.gov
Green Chemistry Principles Applied to Imidazo[1,2-a]pyridine Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of imidazo[1,2-a]pyridines, aiming to reduce waste, energy consumption, and the use of hazardous substances.
Solvent-Free and Aqueous Media Reactions
Performing reactions in water or without a solvent are key tenets of green chemistry. A highly efficient and facile method for the synthesis of imidazo[1,2-a]pyridines involves the condensation of α-haloketones with 2-aminopyridines without any additional catalyst and solvent. researchgate.net A one-pot synthesis of 2-phenylimidazo[1,2-α]pyridines from acetophenone, [Bmim]Br₃, and 2-aminopyridine has been achieved under solvent-free conditions, providing excellent yields. nih.gov
Aqueous media reactions have also proven effective. A novel, rapid, and efficient route to imidazo[1,2-a]pyridines under ambient, aqueous, and metal-free conditions has been developed, offering significant improvements in green metrics. allfordrugs.comrsc.org This NaOH-promoted cycloisomerization of N-propargylpyridiniums can be performed on a gram scale with quantitative yields. allfordrugs.comrsc.org
Microwave-Assisted Synthesis and Ultrasound Irradiation Techniques
Alternative energy sources like microwaves and ultrasound can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions.
Microwave-assisted synthesis has been successfully applied to the synthesis of imidazo[1,2-a]pyridines. A facile microwave-assisted reaction of phenacyl bromide and 2-amino pyridine catalyzed by an ionic liquid under solvent-free conditions gives the corresponding products in good yields and very short reaction times. derpharmachemica.com Palladium-catalyzed reactions for synthesizing imidazo[1,2-a]pyridine derivatives have also been effectively conducted under microwave irradiation. nih.gov This technique has been shown to reduce reaction times from hours to minutes. sci-hub.se
Ultrasound irradiation is another green technique that has been employed for the synthesis of imidazo[1,2-a]pyridines. A simple and rapid method starting from 2-aminopyridine and 2-bromoacetophenone (B140003) derivatives under ultrasonic irradiation produces a variety of imidazo[1,2-a]pyridines in good to excellent yields in the green solvent PEG-400. scispace.com An ultrasound-assisted, eco-friendly method using a KI/tert-butyl hydroperoxide (TBHP) catalytic system in water has also been developed for the C–H functionalization of aryl methyl ketones to synthesize imidazo[1,2-a]pyridines. organic-chemistry.org
| Technique | Reactants | Conditions/Catalyst | Key Advantages | Yield | Reference |
|---|---|---|---|---|---|
| Solvent-Free | α-Haloketones, 2-Aminopyridines | Catalyst-free | No solvent, high efficiency. | Good to excellent | researchgate.net |
| Aqueous Media | N-Propargylpyridiniums | NaOH | Ambient, metal-free, rapid, quantitative yield. | Quantitative | allfordrugs.comrsc.org |
| Microwave-Assisted | Phenacyl Bromide, 2-Amino Pyridine | Ionic liquid, solvent-free | Drastically reduced reaction time (seconds). | Good | derpharmachemica.com |
| Ultrasound Irradiation | 2-Aminopyridine, 2-Bromoacetophenone | PEG-400 | Rapid, good to excellent yields, green solvent. | Good to excellent | scispace.com |
| Ultrasound Irradiation | Aryl Methyl Ketones, 2-Aminopyridines | KI/TBHP, water | Metal-free, base-free, rapid (minutes), excellent yields. | Up to 97% | organic-chemistry.org |
Mechanochemical Synthesis Approaches
Mechanochemistry, which involves reactions induced by mechanical force (e.g., grinding), offers a solvent-free and energy-efficient alternative to traditional solution-phase synthesis. A linear synthesis of 2-phenylimidazo[1,2-α]pyridine has been developed using mechanochemical techniques such as manual grinding and vortex mixing. researchgate.net This approach is presented as a safe, robust, atom-economic, and solvent-free method for preparing this class of compounds. researchgate.net While specific applications to this compound are not detailed, the principle is applicable to the synthesis of the core scaffold.
Post-Synthetic Bromination and Functionalization at the C8 Position of Imidazo[1,2-a]pyridines
Direct bromination of the 2-phenylimidazo[1,2-a]pyridine core typically occurs with high regioselectivity at the C3 position. This is attributed to the higher electron density at this position, making it the most reactive site for electrophilic attack. Consequently, achieving bromination at the C8 position of the pyridine ring requires alternative strategies that can override this inherent reactivity.
The direct regioselective bromination of the parent 2-phenylimidazo[1,2-a]pyridine at the C8 position is not a commonly reported transformation. The preponderance of literature on the bromination of this scaffold describes methods for C3-bromination. For instance, reagents like N-Bromosuccinimide (NBS) or bromine in various solvents readily yield the 3-bromo derivative.
To achieve substitution at the C8 position, synthetic chemists typically employ a strategy that involves the use of a pre-functionalized starting material. The synthesis of 8-substituted imidazo[1,2-a]pyridines is often accomplished by starting with a correspondingly substituted 2-aminopyridine. For the synthesis of this compound, the reaction would commence with 3-bromo-2-aminopyridine and an appropriate phenacyl bromide derivative. This approach circumvents the challenge of regioselectivity in the post-synthetic bromination step.
While direct C8 bromination is not well-documented, theoretical studies and a limited number of specialized reports suggest that directing group strategies or specific catalyst systems could potentially achieve this transformation, though such methods are not yet widely established or utilized.
Once this compound is obtained, the bromo substituent at the C8 position can serve as a handle for further functionalization through nucleophilic substitution reactions. These reactions are typically transition-metal-catalyzed cross-coupling reactions rather than direct nucleophilic aromatic substitution (SNAr), owing to the electron-rich nature of the pyridine ring which is not highly activated towards direct substitution.
Palladium-catalyzed cross-coupling reactions are particularly useful for forming new carbon-carbon and carbon-heteroatom bonds at the C8 position. Examples of such transformations that could be applied to this compound include:
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to introduce aryl or vinyl groups.
Buchwald-Hartwig Amination: Coupling with amines to form C-N bonds, yielding 8-amino-2-phenylimidazo[1,2-a]pyridine derivatives.
Sonogashira Coupling: Reaction with terminal alkynes, catalyzed by palladium and copper, to introduce alkynyl moieties.
Heck Coupling: Reaction with alkenes to form C-C bonds.
These reactions allow for the introduction of a wide array of functional groups at the C8 position, leading to the generation of diverse libraries of compounds for various applications, including drug discovery. The choice of catalyst, ligand, base, and solvent is crucial for the success of these coupling reactions and needs to be optimized for each specific substrate and nucleophile.
The following table summarizes potential nucleophilic substitution reactions for the derivatization of this compound.
| Reaction Name | Nucleophile/Reagent | Product Type |
| Suzuki Coupling | R-B(OH)₂ | 8-Aryl/Vinyl-2-phenylimidazo[1,2-a]pyridine |
| Buchwald-Hartwig | R₂NH | 8-Amino-2-phenylimidazo[1,2-a]pyridine |
| Sonogashira Coupling | R-C≡CH | 8-Alkynyl-2-phenylimidazo[1,2-a]pyridine |
| Heck Coupling | Alkene | 8-Alkenyl-2-phenylimidazo[1,2-a]pyridine |
| Stille Coupling | R-Sn(Bu)₃ | 8-Aryl/Vinyl-2-phenylimidazo[1,2-a]pyridine |
| Cyanation | Zn(CN)₂ | 8-Cyano-2-phenylimidazo[1,2-a]pyridine |
Mechanistic Investigations of Reactions Involving 8 Bromo 2 Phenylimidazo 1,2 a Pyridine and Analogues
Proposed Reaction Pathways for Imidazo[1,2-a]pyridine (B132010) Ring Formation
The construction of the imidazo[1,2-a]pyridine ring system can be achieved through several distinct mechanistic routes, including nucleophilic cyclizations, cascade sequences, and oxidative cyclizations.
One of the most traditional and widely employed methods for synthesizing imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine (B139424) and an α-haloketone. bio-conferences.orgacs.org This reaction, often referred to as the Tschitschibabin synthesis, proceeds via a bimolecular nucleophilic substitution followed by an intramolecular cyclization and dehydration. bio-conferences.org
The proposed mechanism commences with the nucleophilic attack of the endocyclic nitrogen atom of the 2-aminopyridine onto the electrophilic carbon of the α-haloketone. This initial step forms an N-phenacylpyridinium halide intermediate. acs.org Subsequently, the exocyclic amino group acts as an intramolecular nucleophile, attacking the carbonyl carbon to form a cyclic hemiaminal intermediate. The final step involves the dehydration of this intermediate, often facilitated by a base or heat, to yield the aromatic imidazo[1,2-a]pyridine ring system. bio-conferences.orgacs.org Catalyst-free versions of this reaction have been developed, proceeding efficiently at moderate temperatures. bio-conferences.orgresearchgate.net
Table 1: Mechanistic Steps in Nucleophilic Cyclization
| Step | Description | Intermediate |
| 1 | Nucleophilic attack by the pyridine (B92270) ring nitrogen on the α-carbon of the α-haloketone. | N-phenacylpyridinium halide |
| 2 | Intramolecular nucleophilic attack by the exocyclic amino group on the carbonyl carbon. | Cyclic hemiaminal |
| 3 | Dehydration of the cyclic intermediate. | Aromatic imidazo[1,2-a]pyridine |
Cascade or tandem reactions offer an efficient approach to synthesize complex imidazo[1,2-a]pyridine structures in a single step from simple starting materials. rsc.org These sequences often involve a combination of reaction types, such as Michael additions and intramolecular cyclizations. bio-conferences.org
A notable example is the reaction between 2-aminopyridines and nitroolefins. bio-conferences.orgacs.org The mechanism is initiated by a Michael addition of the 2-aminopyridine to the electron-deficient nitroalkene. acs.org This is followed by an intramolecular cyclization. bio-conferences.org Subsequent elimination of nitrous acid (HNO₂) ultimately furnishes the 3-substituted imidazo[1,2-a]pyridine product. acs.org This process highlights a tandem sequence where two new bonds are formed in a coordinated manner. bio-conferences.org Various Lewis acids, with FeCl₃ often being superior, can be employed to catalyze this transformation. bio-conferences.orgresearchgate.net Another catalyst-free cascade process involves the reaction of 2-aminopyridine with substrates like 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene to yield 3-arylimidazo[1,2-a]pyridines. organic-chemistry.org
Oxidative cyclization represents another powerful strategy for the synthesis of imidazo[1,2-a]pyridines, often avoiding the need for pre-functionalized α-haloketones. researchgate.net The Ortoleva-King reaction is a classic example, involving the reaction of a ketone (like acetophenone), a pyridine derivative, and an oxidant, typically iodine. acs.orgacs.org
The mechanism is believed to proceed through the in-situ formation of an α-iodoketone from the reaction of the ketone enolate with iodine. acs.org The 2-aminopyridine then reacts with this α-iodoketone in a manner analogous to the nucleophilic cyclization described previously, forming the N-phenacylpyridinium intermediate which subsequently cyclizes and dehydrates. acs.orgresearchgate.net Several catalytic systems, including those based on iron, manganese, and nickel in combination with iodine, have been developed to facilitate this reaction. researchgate.netresearchgate.net
Copper-catalyzed aerobic oxidative cyclization is another prominent method. organic-chemistry.org In these reactions, a copper catalyst, often Cu(I), facilitates the coupling of 2-aminopyridines with ketones or even ketone oxime esters, using air or molecular oxygen as the terminal oxidant. organic-chemistry.orgorganic-chemistry.orgnih.gov The mechanism is proposed to involve copper-catalyzed C-H activation of the ketone, followed by condensation with the aminopyridine and subsequent oxidative cyclization. organic-chemistry.org
Role of Catalysts, Reagents, and Oxidants in Reaction Selectivity and Efficiency
The choice of catalyst, reagents, and oxidant plays a pivotal role in determining the outcome, efficiency, and selectivity of imidazo[1,2-a]pyridine synthesis.
In nucleophilic cyclization , while the reaction can proceed without a catalyst, bases like sodium bicarbonate or DBU are often added to neutralize the generated acid and facilitate the final dehydration step, leading to higher yields and milder reaction conditions. bio-conferences.orgroyalsocietypublishing.org
For cascade reactions involving nitroolefins, Lewis acid catalysts are crucial. Studies have shown that FeCl₃ is a highly effective catalyst for promoting the initial Michael addition and subsequent cyclization, outperforming other Lewis acids such as AlCl₃ and ZnCl₂. bio-conferences.orgresearchgate.net
In oxidative cyclizations , the catalyst and oxidant are key. In the Ortoleva-King reaction, molecular iodine is the classic reagent, serving to generate the electrophilic α-iodoketone intermediate in situ. acs.org Transition metal catalysts like FeCl₃, MnCl₂, or NiCl₂ can be used in catalytic amounts along with iodine to improve efficiency. researchgate.netresearchgate.net In copper-catalyzed aerobic oxidations, catalysts such as CuI are essential, and the presence of additives like Li₂CO₃ can significantly enhance the reaction yield. organic-chemistry.org The oxidant, typically air or O₂, is critical for regenerating the active catalytic species. organic-chemistry.orgorganic-chemistry.org The use of environmentally benign oxidants like aqueous hydrogen peroxide has also been reported. acs.org
Table 2: Catalysts and Reagents in Imidazo[1,2-a]pyridine Synthesis
| Reaction Type | Catalyst/Reagent | Role |
| Nucleophilic Cyclization | DBU, NaHCO₃ | Base, facilitates dehydration |
| Cascade Reaction | FeCl₃ | Lewis acid, activates nitroolefin |
| Ortoleva-King Reaction | I₂, FeCl₃, MnCl₂ | Generates α-iodoketone, catalysis |
| Aerobic Oxidative Cyclization | CuI, Air (O₂) | Catalyst, terminal oxidant |
Radical Reaction Pathways in Imidazo[1,2-a]pyridine Functionalization
Beyond the synthesis of the core scaffold, radical reactions have emerged as a powerful tool for the direct C-H functionalization of pre-formed imidazo[1,2-a]pyridines, particularly at the electron-rich C3 position. rsc.orgresearchgate.net These methods provide efficient routes to introduce a wide variety of substituents.
Visible light-induced photoredox catalysis is a prominent strategy in this area. nih.gov A plausible mechanism for trifluoromethylation, for instance, involves the generation of a trifluoromethyl radical (•CF₃) from a suitable precursor via a single electron transfer (SET) process with an excited photocatalyst. nih.gov This highly reactive radical then adds to the C3 position of the imidazo[1,2-a]pyridine ring, forming a radical intermediate. Subsequent oxidation of this intermediate, followed by deprotonation, yields the C3-functionalized product. nih.gov Radical scavenging experiments have confirmed the involvement of radical pathways in these transformations. nih.gov Similar radical mechanisms have been proposed for other functionalizations, such as sulfenylation, which involves the generation of a sulfonyl radical. nih.gov
Influence of Substituent Effects on Reaction Mechanisms and Kinetics
The electronic nature of substituents on both the 2-aminopyridine and the ketone or other coupling partners can significantly influence reaction rates and yields. These substituent effects provide insight into the reaction mechanism, particularly the nature of the rate-determining step.
In the synthesis of imidazo[1,2-a]pyridines, it has been observed that acetophenones bearing electron-donating groups (e.g., 4-OMe) often provide better yields compared to those with electron-withdrawing groups (e.g., 4-NO₂). nih.govacs.org This suggests that the nucleophilicity of the ketone enolate or the stability of intermediates is important for the reaction's efficiency. The presence of substituents on the 2-aminopyridine ring, such as chloro or methyl groups, is also well-tolerated in many synthetic protocols, allowing for the creation of a diverse library of analogues. royalsocietypublishing.orgnih.gov For example, 8-bromo-2-phenylimidazo[1,2-a]pyridine can be synthesized from 3-bromo-2-aminopyridine. The electron-withdrawing nature of the bromine atom at the 8-position can influence the electron density of the heterocyclic system, potentially affecting its reactivity in subsequent functionalization reactions. researchgate.netnih.gov Structure-activity relationship (SAR) studies on imidazo[1,2-a]pyridine analogues have shown that substituents at various positions (C2, C3, C6, C8) dramatically affect biological activity, underscoring the importance of understanding and controlling substituent effects during synthesis. rsc.org
Advanced Functionalization and Derivatization Strategies for 8 Bromo 2 Phenylimidazo 1,2 a Pyridine
Direct C-H Functionalization of Imidazo[1,2-a]pyridine (B132010) Scaffold
Direct C-H bond functionalization has emerged as a powerful and atom-economical tool in organic synthesis, allowing for the introduction of functional groups without the need for pre-functionalized starting materials. researchgate.net For the imidazo[1,2-a]pyridine system, the C3 position is particularly susceptible to electrophilic or radical attack due to its high electron density. researchgate.net
The C3 position of the imidazo[1,2-a]pyridine ring is the most nucleophilic carbon, making it a prime target for a variety of C-H functionalization reactions.
C3-Arylation: Direct arylation at the C3 position can be achieved through various methods. For instance, iron-catalyzed aerobic oxidative cross-dehydrogenative coupling has been used to react 2-arylimidazo[1,2-a]pyridines with aryl aldehydes, leading to 3-aroyl-imidazo[1,2-a]pyridines. nih.gov
C3-Carbonylation: The introduction of a carbonyl group at the C3 position opens pathways for further derivatization into amides, esters, or other functional groups. Palladium-catalyzed carbonylation has been successfully applied to introduce a carboxamide moiety at various positions of the imidazo[1,2-a]pyridine ring. researchgate.net Visible-light-induced C3-formylation has also been reported. nih.gov
C3-Amination: The formation of a C-N bond at the C3 position is significant for synthesizing compounds with potential biological activity. Photo-induced methods using acridinium as a photosensitizer and cobaloxime as a catalyst have enabled the C3-amination of imidazo[1,2-a]pyridines with azoles at room temperature, avoiding the need for an external oxidant. nih.gov
The table below summarizes various C3-functionalization reactions on the imidazo[1,2-a]pyridine scaffold.
| Reaction Type | Reagents/Catalyst | Functional Group Introduced | Ref. |
| Cyanomethylation | fac-Ir(ppy)3 (photocatalyst), bromoacetonitrile | -CH2CN | nih.gov |
| Difluoroalkylation | Visible light, bromodifluoromethylaryl ketones | -CF2Ar | nih.gov |
| Amination | Acridinium (photosensitizer), Cobaloxime (catalyst) | Azoles | nih.gov |
| Alkoxycarbonylation | Rose bengal (photocatalyst), carbazates, (NH4)2S2O8 | -COOR | nih.gov |
Visible-light photocatalysis has gained significant traction as a green and efficient method for C-H functionalization. researchgate.net This approach often proceeds under mild conditions and allows for the generation of radical intermediates that can participate in a variety of transformations.
For the imidazo[1,2-a]pyridine core, photocatalysis has been extensively used for C3-functionalization. nih.gov Organic dyes like Rose Bengal and Eosin Y, as well as metal complexes such as iridium and ruthenium polypyridyl complexes, are commonly employed as photocatalysts. nih.gov These reactions are initiated by the excited state of the photocatalyst, which can then engage in an electron or energy transfer process with the substrate or another reagent to generate the reactive species.
Examples of photocatalyzed reactions at the C3 position include:
Trifluoromethylation: Using sodium triflinate (CF3SO2Na) as the trifluoromethyl source under visible light irradiation. researchgate.net
Perfluoroalkylation: Achieved via the formation of electron donor-acceptor (EDA) complexes between imidazo[1,2-a]pyridines and perfluoroalkyl iodides under visible light. nih.gov
Bromination: A photocatalytic method using CBr4 as the bromine source has been developed for the efficient synthesis of 2-aryl-3-bromoimidazo[1,2-a]pyridines. researchgate.net
The table below details examples of photocatalyzed functionalization on 2-arylimidazo[1,2-a]pyridines.
| Reaction | Photocatalyst | Reagent | Functional Group | Yield | Ref. |
| C3-Trifluoroethylation | fac-Ir(ppy)3 | 1,1,1-trifluoro-2-iodoethane | -CH2CF3 | Good to excellent | nih.gov |
| C3-Difluoromethylenephosphonation | Rose Bengal | Difluoromethylenephosphonate reagent | -CF2PO(OEt)2 | N/A | nih.gov |
| C3-Cyanomethylation | fac-Ir(ppy)3 | Bromoacetonitrile | -CH2CN | 65-96% | nih.gov |
| C3-Formylation | N/A (Visible Light) | N,N-dimethylformamide (DMF) | -CHO | Up to 79% (gram scale) | nih.gov |
Derivatization via the 8-Bromo Moiety
The bromine atom at the C8 position of 8-bromo-2-phenylimidazo[1,2-a]pyridine is a key functional handle for a wide range of transformations, most notably transition-metal-catalyzed cross-coupling reactions.
Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which couples an organoboron species with an organohalide, is particularly prevalent. wikipedia.orglibretexts.org
The 8-bromo position of the imidazo[1,2-a]pyridine ring system readily participates in Suzuki couplings. This reaction involves the palladium-catalyzed coupling of the 8-bromo substrate with a boronic acid or boronic ester in the presence of a base. rose-hulman.eduresearchgate.net This strategy allows for the introduction of a vast array of aryl, heteroaryl, or vinyl substituents at the C8 position, enabling extensive diversification of the core structure.
The catalytic cycle for the Suzuki reaction generally involves three key steps:
Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the this compound. libretexts.orgyonedalabs.com
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex. wikipedia.orgyonedalabs.com
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.orgyonedalabs.com
Besides Suzuki coupling, other palladium-catalyzed reactions like the Heck, Sonogashira, and Buchwald-Hartwig amination reactions are also viable for functionalizing the 8-bromo position, further expanding the accessible chemical space.
The table below illustrates typical conditions for Suzuki cross-coupling reactions involving aryl bromides.
| Catalyst | Base | Solvent | Coupling Partner | Product | Ref. |
| Pd(dppf)Cl2 | Na2CO3 | Toluene/Water | Arylboronic acid pinacol ester | 8-Aryl-2-phenylimidazo[1,2-a]pyridine | researchgate.net |
| Pd(0) complex | Carbonates, Phosphates, etc. | Dioxane, THF, Toluene | Aryl or Alkenylboronic acid | 8-Substituted-2-phenylimidazo[1,2-a]pyridine | yonedalabs.com |
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike SN1 and SN2 reactions, the SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org
For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (such as -NO2) positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate.
In the case of this compound, the imidazo[1,2-a]pyridine ring itself is not sufficiently electron-deficient to facilitate a classical SNAr reaction at the C8 position under standard conditions. The pyridine (B92270) nitrogen does withdraw electron density, but without additional, powerful electron-withdrawing groups on the pyridine ring portion of the scaffold, the intermediate anion would not be adequately stabilized. rsc.org Therefore, direct SNAr at the C8 position is generally not a favored pathway for diversification unless the scaffold is further modified with appropriate activating groups. nih.gov
Design of Analogs with Modified Substituents on the 2-Phenyl Ring
The synthesis of this compound analogs with different substituents on the 2-phenyl ring is typically achieved by modifying the starting materials rather than by post-synthetic modification of the phenyl ring. The most common synthetic route involves the condensation of a substituted 2-aminopyridine (B139424) with a substituted α-haloketone.
To create diversity on the 2-phenyl ring, 3-bromo-2-aminopyridine can be reacted with a variety of substituted 2-bromoacetophenones. This approach allows for the introduction of a wide range of electronic and steric diversity onto the phenyl ring, which is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.gov
The general synthetic scheme is as follows:
Step 1: Reaction of a substituted acetophenone with a brominating agent (e.g., Br2, NBS) to form the corresponding 2-bromo-1-phenylethanone derivative.
Step 2: Condensation of the resulting α-bromoketone with 3-bromo-2-aminopyridine. This cyclization reaction directly yields the desired 8-bromo-2-(substituted-phenyl)imidazo[1,2-a]pyridine analog.
This modular synthesis provides a straightforward and efficient route to a library of compounds with diverse functionalities on the 2-phenyl ring.
Spectroscopic and Structural Characterization Methodologies of 8 Bromo 2 Phenylimidazo 1,2 a Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of "8-Bromo-2-phenylimidazo[1,2-a]pyridine" in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the precise mapping of the molecule's connectivity.
¹H NMR: The proton NMR spectrum of "this compound" displays characteristic signals corresponding to the protons on the imidazopyridine core and the phenyl substituent. The chemical shifts (δ) are influenced by the electron-donating or withdrawing nature of adjacent atoms and functional groups. For instance, protons on the pyridine (B92270) ring are typically observed at distinct chemical shifts, and their coupling patterns (splitting) provide information about neighboring protons. Similarly, the protons of the phenyl group exhibit specific resonances.
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., aromatic, aliphatic) and its local electronic environment. The presence of the bromine atom and the nitrogen atoms in the heterocyclic system significantly influences the chemical shifts of the adjacent carbon atoms.
Interactive Data Table: Representative NMR Data Please note that the exact chemical shifts can vary slightly depending on the solvent and concentration.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Phenyl Protons | 7.30 - 7.90 (multiplet) | 125.0 - 135.0 |
| Imidazo[1,2-a]pyridine (B132010) Protons | 6.80 - 8.20 (multiplet) | 110.0 - 150.0 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of "this compound". High-Resolution Mass Spectrometry (HRMS) further provides a highly accurate mass measurement, which is instrumental in confirming the elemental composition and thus the molecular formula of the compound. rsc.org
In a typical mass spectrum of this compound, the molecular ion peak ([M]⁺) would be observed. A characteristic feature would be the presence of an isotopic pattern for bromine, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
HRMS provides the exact mass of the molecular ion, allowing for the calculation of the precise elemental formula. For "this compound" (C₁₃H₉BrN₂), the calculated exact mass can be compared to the experimentally determined mass to confirm the molecular formula with a high degree of confidence.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in "this compound". The IR spectrum shows absorption bands at specific frequencies corresponding to the vibrational modes of the molecule's bonds.
Key characteristic absorption bands for "this compound" would include:
C-H stretching vibrations for the aromatic rings (phenyl and imidazopyridine) typically appear above 3000 cm⁻¹.
C=C and C=N stretching vibrations within the aromatic and heterocyclic rings are observed in the 1400-1650 cm⁻¹ region.
C-N stretching vibrations of the imidazopyridine ring system.
C-Br stretching vibration , which is typically found in the lower frequency region of the spectrum.
These characteristic peaks provide a molecular fingerprint, aiding in the structural confirmation of the compound.
X-ray Crystallography for Solid-State Structure Determination
The crystal structure analysis reveals how individual molecules of "this compound" are arranged in the crystal lattice. This packing is governed by various non-covalent interactions, which are crucial for the stability of the crystal. These interactions can include:
π-π Stacking: The planar aromatic rings of the phenyl and imidazopyridine systems can engage in π-π stacking interactions, where the electron clouds of adjacent rings interact favorably.
Hydrogen Bonding: Although the molecule does not have traditional hydrogen bond donors, weak C-H···N or C-H···Br hydrogen bonds may be present, influencing the crystal packing.
Halogen Bonding: The bromine atom can participate in halogen bonding, an attractive interaction between the electrophilic region of the bromine and a nucleophilic site on an adjacent molecule.
X-ray crystallography provides a snapshot of the molecule's conformation in the solid state. A key conformational feature of "this compound" is the dihedral angle between the plane of the phenyl ring and the plane of the imidazopyridine ring system. This angle is determined by the steric and electronic interactions between the two ring systems.
Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, TLC, Column Chromatography)
Chromatographic techniques are indispensable for the purification and purity assessment of "this compound".
Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of reactions and to get a preliminary indication of the purity of a sample. beilstein-journals.org The retention factor (Rf) value is a characteristic property of the compound under specific chromatographic conditions (stationary phase and mobile phase). beilstein-journals.org
Column Chromatography: This technique is widely used for the purification of "this compound" on a larger scale. The compound is separated from impurities based on its differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase is passed through the column. rsc.org
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for determining the purity of the final compound with high resolution and sensitivity. nih.gov By using a suitable column and mobile phase, a chromatogram is obtained where the area of the peak corresponding to "this compound" can be used to quantify its purity. nih.gov Reversed-phase HPLC is a common mode used for the analysis of such aromatic compounds. thermofisher.com
Applications of 8 Bromo 2 Phenylimidazo 1,2 a Pyridine As a Chemical Synthon
Building Block in Complex Heterocyclic Chemical Synthesis
8-Bromo-2-phenylimidazo[1,2-a]pyridine serves as a key building block in the construction of intricate heterocyclic systems. The bromine atom at the 8-position is strategically positioned for functionalization, making it an ideal starting material for the synthesis of more elaborate molecules. A primary application of this synthon is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. rsc.orgorganic-chemistry.orgaudreyli.comresearchgate.net These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl groups at the 8-position.
For instance, the Suzuki-Miyaura coupling of this compound with different arylboronic acids provides a straightforward route to a series of 8-aryl-2-phenylimidazo[1,2-a]pyridine derivatives. This methodology is highly valued for its efficiency and tolerance of a broad range of functional groups. researchgate.net The resulting complex heterocyclic structures are often investigated for their potential biological activities and photophysical properties.
Furthermore, the imidazo[1,2-a]pyridine (B132010) core can be further modified at other positions, such as the C3 position, through reactions like FeBr3-catalyzed alkylation or acylation. rsc.orgnih.govresearchgate.net This allows for a multi-directional approach to the synthesis of complex molecules, where the this compound acts as a foundational scaffold upon which additional complexity is built.
Precursor for the Synthesis of Diverse Imidazo[1,2-a]pyridine Compound Libraries
The amenability of this compound to a variety of chemical transformations makes it an excellent precursor for the generation of diverse compound libraries. These libraries are crucial in drug discovery and materials science for the high-throughput screening of new lead compounds with desired biological activities or physical properties.
The synthesis of 6,8-disubstituted 2-phenylimidazo[1,2-a]pyridine (B181562) derivatives has been explored for their potential as ligands for benzodiazepine (B76468) receptors. nih.gov In these syntheses, a brominated imidazo[1,2-a]pyridine core is often a key intermediate, allowing for the systematic introduction of various substituents at the 6 and 8 positions to explore structure-activity relationships.
The generation of these libraries often relies on robust and high-yield reactions like the Suzuki-Miyaura coupling, which can be performed with a wide range of commercially available boronic acids. This enables the creation of a large number of analogs from a single brominated precursor, facilitating the exploration of a broad chemical space. The ability to readily diversify the structure at the 8-position is a key advantage of using this compound as a starting material for library synthesis.
Role in the Development of Luminescent Materials and Chromophores (e.g., ESIPT Dyes)
Derivatives of 2-phenylimidazo[1,2-a]pyridine are known to exhibit interesting photophysical properties, including excited-state intramolecular proton transfer (ESIPT) luminescence. rsc.orgrsc.orgnii.ac.jp ESIPT is a process where a proton is transferred from a donor to an acceptor group within the same molecule in the excited state, leading to a large Stokes shift and often dual fluorescence. This property is highly desirable for applications in chemical sensors, biological imaging, and organic light-emitting diodes (OLEDs).
The substitution pattern on the 2-phenylimidazo[1,2-a]pyridine core plays a crucial role in tuning the ESIPT luminescence. rsc.orgrsc.org Specifically, the introduction of aryl groups at the 6- and 8-positions has been shown to modulate the emission color from blue-green to red. rsc.orgrsc.org this compound serves as a key precursor in the synthesis of these luminescent materials. Through palladium-catalyzed cross-coupling reactions, various aryl groups can be introduced at the 8-position, allowing for the fine-tuning of the electronic properties of the molecule and, consequently, its emission wavelength. rsc.orgrsc.org
Research has demonstrated that the ESIPT luminescence wavelength is sensitive to the position of the aryl substituent, with 8-aryl substituted compounds generally showing a different emission profile compared to their 6-aryl counterparts. rsc.orgrsc.org This positional control over the photophysical properties underscores the importance of having access to specifically substituted precursors like this compound for the rational design of novel ESIPT dyes and chromophores.
Below is a table summarizing the effect of substitution on the luminescence of some 2-phenylimidazo[1,2-a]pyridine derivatives.
| Compound | Substitution | Emission Color |
| 2'-methoxy PIP | 2'-methoxy on phenyl ring | Blue |
| HPIP | 2'-hydroxy on phenyl ring | Blue-green to yellow |
| 6-aryl HPIP | Aryl group at C6 | Green to yellow |
| 8-aryl HPIP | Aryl group at C8 | Yellow to orange |
| 6,8-diaryl HPIP | Aryl groups at C6 and C8 | Orange to red |
Data sourced from studies on aryl-substituted 2-phenylimidazo[1,2-a]pyridines. rsc.orgrsc.org
Ligand Design in Organometallic Chemistry and Catalysis
While direct applications of this compound as a ligand in organometallic chemistry and catalysis are not extensively documented, its role as a precursor in ligand design is significant. The imidazo[1,2-a]pyridine framework is a known N-heterocyclic scaffold that can coordinate to metal centers. The bromine atom at the 8-position offers a reactive handle to introduce coordinating groups, thereby creating novel ligands with tailored steric and electronic properties.
For example, the bromo group can be substituted through cross-coupling reactions to introduce phosphine, amine, or other donor functionalities that can bind to transition metals. The resulting multidentate ligands can then be used to form stable metal complexes with potential applications in catalysis. The 2-phenyl group at the C2 position can also influence the coordination geometry and the catalytic activity of the resulting metal complex.
While specific examples of catalysts derived directly from this compound are not prominent in the literature, the synthetic versatility of this compound makes it a valuable platform for the development of new ligand architectures for organometallic chemistry and catalysis.
Future Research Directions for 8 Bromo 2 Phenylimidazo 1,2 a Pyridine in Chemical Science
Development of Novel and Sustainable Synthetic Pathways for Substituted Imidazo[1,2-a]pyridines
The synthesis of imidazo[1,2-a]pyridines has been a central focus of organic chemistry. researchgate.net Future research will prioritize the development of more sustainable and efficient synthetic methods. Key areas of investigation include the refinement of multicomponent reactions (MCRs), the use of green solvents, and the exploration of catalyst-free and metal-free reaction conditions.
The Groebke–Blackburn–Bienaymé reaction (GBB-3CR), an isocyanide-based multicomponent reaction, stands out as a highly efficient method for synthesizing substituted imidazo[1,2-a]pyridines. researchgate.netmdpi.com This one-pot process allows for the creation of complex molecules from simple, readily available starting materials, which is crucial for building libraries of compounds. researchgate.netbeilstein-journals.org Future work should focus on expanding the scope of GBB-3CR and other MCRs to incorporate a wider range of functional groups and achieve greater molecular diversity. mdpi.comrsc.org The use of green solvents, such as eucalyptol, has already shown promise in making these syntheses more environmentally friendly. researchgate.net
Furthermore, developing catalyst-free and metal-free synthetic routes is a significant goal. nih.govacs.org While metal catalysts, particularly copper and palladium, have been instrumental in many synthetic transformations, their use can lead to environmental concerns and product contamination. organic-chemistry.org Recent advancements in visible-light-induced reactions and the use of simple, inexpensive catalysts like ammonium (B1175870) chloride represent promising avenues for future research. mdpi.commdpi.com
Table 1: Comparison of Sustainable Synthetic Strategies for Imidazo[1,2-a]pyridines
| Synthetic Strategy | Key Features | Advantages | Future Research Focus |
|---|---|---|---|
| Multicomponent Reactions (e.g., GBB-3CR) | One-pot synthesis combining three or more reactants. researchgate.netmdpi.com | High efficiency, atom economy, and molecular diversity. mdpi.com | Expanding substrate scope; developing new MCRs. |
| Green Solvents | Use of environmentally benign solvents like eucalyptol or water. researchgate.netorganic-chemistry.org | Reduced environmental impact and health risks. researchgate.net | Identifying new green solvents; optimizing reaction conditions. |
| Catalyst-Free Reactions | Reactions proceed without a catalyst, often under thermal conditions. nih.gov | Simplified procedures, no catalyst contamination, cost-effective. nih.gov | Lowering reaction temperatures; improving yields and selectivity. |
| Visible-Light Photoredox Catalysis | Utilizes visible light to promote chemical reactions. mdpi.com | Mild reaction conditions, high selectivity, energy-efficient. | Designing new photocatalysts; exploring novel transformations. mdpi.com |
Exploration of Underexplored Functionalization Sites and Reaction Types on the Scaffold
While the functionalization of the imidazo[1,2-a]pyridine (B132010) ring has been extensively studied, certain positions on the scaffold remain underexplored. The C3 position is the most commonly functionalized site due to its high nucleophilicity. nih.govmdpi.com Future research should focus on developing selective methods for functionalizing other positions, such as C2, C5, C6, C7, and C8, to access new chemical space. rsc.org
Direct C-H functionalization has emerged as a powerful tool for modifying the imidazo[1,2-a]pyridine core without the need for pre-functionalized starting materials. mdpi.comrsc.org Strategies involving transition metal catalysis, metal-free oxidation, and photocatalysis have been successfully employed. rsc.org A significant challenge lies in achieving high regioselectivity. The use of organometallic intermediates, such as those derived from zinc and magnesium, guided by theoretical pKa calculations, has shown success in the regioselective metalation and subsequent functionalization of related scaffolds. nih.gov Applying these calculation-assisted methods to 8-Bromo-2-phenylimidazo[1,2-a]pyridine could unlock pathways to selectively modify specific sites on the pyridine (B92270) ring.
Exploring novel reaction types is another crucial direction. Radical reactions, for instance, offer unique opportunities for direct functionalization of the imidazo[1,2-a]pyridine scaffold. rsc.org Additionally, visible light-induced reactions have enabled a variety of transformations, including C3-sulfonylation, C3-aminoalkylation, and C3-alkoxycarbonylation, often under mild conditions. mdpi.com Expanding this chemistry to other positions on the ring system is a key objective for future studies.
Table 2: Overview of Functionalization Sites and Methods for Imidazo[1,2-a]pyridines
| Position | Common Functionalization Methods | Examples of Introduced Groups | Future Research Focus |
|---|---|---|---|
| C3 | Electrophilic substitution, radical reactions, photocatalysis. nih.govmdpi.com | Aryl, alkyl, sulfonyl, aminoalkyl, ester groups. mdpi.com | Developing more complex and diverse C3 substitutions. |
| C2 | Multicomponent reactions, cyclization of precursors. acs.orgbio-conferences.org | Phenyl, methyl, phosphonyl groups. acs.org | Post-synthetic modification at the C2 position. |
| C5, C6, C7, C8 | Directed metalation, cross-coupling on halogenated precursors. rsc.orgnih.gov | Bromo, methyl, fluoro, propynamide warheads. rsc.orgnih.gov | Developing site-selective C-H functionalization methods. rsc.org |
Advanced Structural Characterization Techniques for Dynamic Chemical Processes
A thorough understanding of the structure and dynamics of this compound derivatives is essential for rational drug design and materials development. While standard techniques like NMR, mass spectrometry, and single-crystal X-ray diffraction are routinely used for characterization, future research should employ more advanced techniques to probe dynamic processes. researchgate.netresearchgate.net
For instance, variable-temperature NMR (VT-NMR) can be used to study conformational changes, tautomerism, and other dynamic equilibria in solution. Advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, can provide information about the gas-phase conformation and shape of these molecules. To understand the excited-state dynamics, which are crucial for photophysical applications, time-resolved spectroscopic methods like transient absorption spectroscopy are indispensable. These techniques can shed light on processes such as intersystem crossing and fluorescence lifetimes, which are key parameters for the design of new photoactive materials.
Deeper Computational Exploration of Reactivity and Structure-Property Relationships
Computational chemistry offers powerful tools to complement experimental studies and guide future research. Density Functional Theory (DFT) and other ab initio methods can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. nih.gov
Future computational work should focus on several key areas:
Reactivity Prediction: Calculating properties like molecular electrostatic potential and frontier molecular orbital energies can help predict the most reactive sites for electrophilic and nucleophilic attack, aiding in the design of selective functionalization strategies. nih.govnih.gov
Mechanism Elucidation: Computational modeling can be used to investigate the mechanisms of synthetic reactions, providing insights that can help optimize reaction conditions and improve yields. researchgate.net
Structure-Property Relationships: By systematically modifying the structure of this compound in silico and calculating the resulting changes in electronic and optical properties, it is possible to establish clear structure-property relationships. mdpi.com This knowledge is invaluable for the rational design of new molecules with tailored properties for specific applications, such as STAT3 inhibitors for cancer therapy or ligands for benzodiazepine (B76468) receptors. nih.govnih.gov
Table 3: Applications of Computational Methods in Imidazo[1,2-a]pyridine Research
| Computational Method | Application | Insights Gained |
|---|---|---|
| Density Functional Theory (DFT) | Calculating electronic structure, FMO energies, MEP. nih.gov | Prediction of reactivity, reaction mechanisms, and spectroscopic properties. |
| Molecular Docking | Simulating binding of ligands to biological targets. mdpi.com | Understanding protein-ligand interactions; guiding drug design. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing electron density to characterize chemical bonds. nih.gov | Detailed insights into intramolecular interactions. |
| Time-Dependent DFT (TD-DFT) | Calculating excited-state properties. | Prediction of absorption and emission spectra for materials science applications. |
Design of New Chemical Entities for Advanced Material Science Applications
The imidazo[1,2-a]pyridine core is known for its excellent luminescent properties, making it a "privileged" scaffold for applications in material science. mdpi.commdpi.com These properties include high quantum yields, large Stokes shifts, and good stability. mdpi.com Future research should leverage these characteristics to design novel chemical entities for advanced applications.
One promising area is the development of fluorescent probes and chemosensors. mdpi.com By attaching specific recognition moieties to the this compound scaffold, it is possible to create sensors that exhibit a change in fluorescence upon binding to a target analyte. Another key application is in the field of organic electronics, such as organic light-emitting diodes (OLEDs). The inherent fluorescence of the imidazo[1,2-a]pyridine core, combined with the electron-donating or -accepting properties of various substituents, makes these compounds attractive candidates for use as emitters or host materials in OLED devices. The synthesis of derivatives containing triphenylamine, a well-known electron-rich chromophore, is a step in this direction. mdpi.com Further exploration into tuning the emission color and efficiency through systematic structural modifications is a critical future goal.
Table 4: Potential Material Science Applications of Imidazo[1,2-a]pyridine Derivatives
| Application Area | Key Property | Design Strategy |
|---|---|---|
| Bioimaging Probes | High fluorescence quantum yield, photostability. mdpi.com | Introduction of targeting ligands and water-solubilizing groups. |
| Chemosensors | Environment-sensitive fluorescence. mdpi.com | Incorporation of receptor units for specific ions or molecules. |
| Organic Light-Emitting Diodes (OLEDs) | Efficient electroluminescence, tunable emission color. | Functionalization with electron-donating/withdrawing groups. |
| Dye-Sensitized Solar Cells (DSSCs) | Strong absorption in the visible spectrum, good electron transfer properties. | Anchoring groups for attachment to semiconductor surfaces. |
Q & A
Q. What are the established synthetic routes for 8-Bromo-2-phenylimidazo[1,2-a]pyridine, and how can reaction conditions be optimized?
A common method involves reacting 5-bromo-2,3-diaminopyridine with ethyl bromopyruvate in ethanol under reflux with NaHCO₃ as a base, yielding 65% product after recrystallization or column chromatography . Alternative approaches include iodine-catalyzed cyclization of 2-phenoxyacetophenone derivatives, which avoids toxic solvents and reduces reaction times . Optimization strategies include adjusting stoichiometry, temperature (80–90°C for cyclization), and catalyst loading (e.g., 5 mol% iodine). Purity is confirmed via melting point, NMR (e.g., aromatic proton splitting patterns), and mass spectrometry .
Q. How is the structural integrity of this compound validated experimentally?
Single-crystal X-ray diffraction confirms the planar imidazo[1,2-a]pyridine core and substituent orientation, with dihedral angles between the phenyl and heterocyclic rings typically ranging from 80° to 85° . NMR spectroscopy identifies key signals: the C8-bromo substituent deshields adjacent protons (δ 8.2–8.5 ppm for H7), while IR spectra show C-Br stretching at ~550 cm⁻¹ . High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, with exact mass calculations (e.g., 271.955896 for C₁₃H₁₀BrN₂) .
Q. What preliminary biological activities are associated with this compound derivatives?
Derivatives exhibit anti-inflammatory activity by inhibiting pro-fibrotic cytokines (e.g., TNF-α, IL-6) in murine models, with IC₅₀ values <10 µM . Anticancer activity against HepG2 and MCF-7 cell lines (IC₅₀: 11–13 µM) is linked to electrostatic interactions with cell membranes, as shown in cytotoxicity assays . Substitutions at C6/C8 modulate peripheral benzodiazepine receptor (PBR) binding (Ki <50 nM), with selectivity over central receptors (CBR) exceeding 1000-fold in some analogs .
Advanced Research Questions
Q. How do substituent positions (C6, C8, phenyl ring) influence structure-activity relationships (SAR)?
- C8 Bromine : Enhances PBR selectivity by increasing lipophilicity and steric bulk, improving binding affinity (e.g., compound 17 in PBR: Ki = 2.1 nM vs. CBR: Ki = 420 nM) .
- C6 Modifications : Electron-withdrawing groups (e.g., NO₂) at C6 reduce anticancer activity due to steric hindrance, while electron-donating groups (e.g., NH₂) improve membrane penetration .
- Phenyl Ring Substituents : Para-chloro on the phenyl ring increases PBR affinity by 10-fold compared to meta-substitution, as shown in comparative molecular field analysis (CoMFA) .
Q. What computational methods are used to predict electronic and optical properties?
Density functional theory (DFT) calculations (e.g., Gaussian 09W/B3LYP/6-31G**) reveal intramolecular charge transfer (ICT) in fluorescence studies, with HOMO-LUMO gaps correlating with emission wavelengths (e.g., 450–550 nm) . Molecular docking (AutoDock Vina) predicts binding modes to PBR, where C8-Br forms halogen bonds with Tyr109 and Phe98 residues .
Q. How are in vivo pharmacokinetics and neurosteroid modulation evaluated for this scaffold?
In rat models, lead compounds (e.g., 34 ) increase plasma allopregnanolone levels by 300% at 10 mg/kg (oral), measured via LC-MS/MS. Blood-brain barrier penetration is assessed using logP values (>3.5) and brain/plasma ratios (>0.8) . Metabolite profiling identifies N-dealkylation and glucuronidation as primary clearance pathways .
Q. What crystallographic insights guide the design of stable derivatives?
X-ray structures reveal intermolecular π-π stacking (3.5–3.6 Å) between imidazo[1,2-a]pyridine cores and C-H···N hydrogen bonds (2.8 Å), stabilizing crystal lattices . Hydrate forms (e.g., dihydrate in compound I ) show improved solubility (20 mg/mL in PBS) without compromising thermal stability (TGA: decomposition >200°C) .
Q. Are there sustainable synthesis methods for this compound?
Microwave-assisted synthesis reduces reaction times from 24 h to 30 min (80°C, 300 W) with comparable yields (60–70%) . Solvent-free mechanochemical grinding (ball milling) with K₂CO₃ achieves 85% conversion, validated by TLC and in situ IR monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
